Raloxifene N-oxide: A Comprehensive Technical Guide to its Chemical Properties and Structure
Raloxifene N-oxide: A Comprehensive Technical Guide to its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Raloxifene, a second-generation selective estrogen receptor modulator (SERM), is a cornerstone in the prevention and treatment of postmenopausal osteoporosis and in reducing the risk of invasive breast cancer in high-risk postmenopausal women.[1][2] As with many pharmaceuticals, understanding its metabolic fate and the properties of its metabolites is crucial for a complete toxicological and pharmacological profile. Raloxifene N-oxide is a primary oxidative degradation product of Raloxifene.[3] The formation of this N-oxide can occur during manufacturing and storage, particularly in the presence of certain excipients, and it is also a potential metabolite in vivo.[4] This technical guide provides an in-depth overview of the chemical properties, structure, and relevant experimental methodologies pertaining to Raloxifene N-oxide, aimed at supporting further research and development in this area.
Chemical and Physical Properties
Table 1: Chemical and Physical Properties of Raloxifene N-oxide
| Property | Value | Source |
| IUPAC Name | [6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-[2-(1-oxidopiperidin-1-ium-1-yl)ethoxy]phenyl]methanone | [5] |
| Synonyms | Raloxifene EP Impurity C, USP Raloxifene Related Compound C | |
| CAS Number | 195454-31-0 | |
| Molecular Formula | C28H27NO5S | |
| Molecular Weight | 489.58 g/mol | |
| Appearance | Solid | - |
| Melting Point | >180°C (decomposes) | - |
| pKa (Predicted) | 8.82 ± 0.15 | - |
| Solubility | Data not available. For Raloxifene HCl: Soluble in DMSO (15 mg/mL); sparingly soluble in methanol (0.1 mg/mL) and aqueous buffers. | - |
| SMILES | C1CC--INVALID-LINK--(CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O)[O-] |
Chemical Structure
Raloxifene N-oxide retains the core benzothiophene structure of the parent molecule, with the key modification being the oxidation of the nitrogen atom within the piperidine ring.
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Core Structure: A 2-phenyl-3-aroylbenzothiophene scaffold.
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Key Functional Groups: Two phenolic hydroxyl groups, a ketone, an ether linkage, and a piperidine N-oxide.
Experimental Protocols
Synthesis of Raloxifene N-oxide
While Raloxifene N-oxide is primarily known as a degradation product, a targeted synthesis is necessary for detailed characterization and biological evaluation. Based on general methods for the N-oxidation of tertiary amines, a plausible synthetic route involves the oxidation of Raloxifene using a suitable oxidizing agent such as hydrogen peroxide.
Objective: To synthesize Raloxifene N-oxide from Raloxifene.
Materials:
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Raloxifene hydrochloride
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Hydrogen peroxide (30% aqueous solution)
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Methanol or another suitable solvent
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Sodium bicarbonate or a weak base (for neutralization if starting with the hydrochloride salt)
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Dichloromethane or other suitable extraction solvent
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Anhydrous sodium sulfate
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Silica gel for column chromatography
Procedure:
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If starting with Raloxifene hydrochloride, dissolve it in a suitable solvent and neutralize with a stoichiometric amount of a weak base like sodium bicarbonate to obtain the free base.
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Dissolve the Raloxifene free base in a suitable solvent such as methanol.
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To the stirred solution, add a slight excess of 30% hydrogen peroxide dropwise at room temperature.
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Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
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Upon completion, the reaction mixture can be worked up by quenching any excess hydrogen peroxide with a reducing agent (e.g., sodium sulfite).
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The product can be extracted into an organic solvent like dichloromethane.
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The organic layer is then washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
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The crude product can be purified by column chromatography on silica gel.
Purification and Analysis by HPLC
High-performance liquid chromatography is the method of choice for the purification and analysis of Raloxifene N-oxide.
Objective: To purify and analyze Raloxifene N-oxide using reversed-phase HPLC.
Instrumentation:
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HPLC system with a UV detector
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Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase (representative example):
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A gradient mixture of an aqueous buffer (e.g., phosphate buffer at pH 3.0) and acetonitrile.
Procedure:
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Prepare the mobile phase and degas it thoroughly.
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Equilibrate the HPLC column with the initial mobile phase composition.
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Dissolve the crude Raloxifene N-oxide in a suitable solvent (e.g., a mixture of the mobile phase components).
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Inject the sample onto the column.
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Run a gradient elution to separate Raloxifene N-oxide from the starting material and any byproducts.
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Monitor the elution at a suitable wavelength (e.g., 280 nm).
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Collect the fraction corresponding to the Raloxifene N-oxide peak.
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The purity of the collected fraction can be assessed by re-injecting it into the HPLC system.
Characterization
The structure of the synthesized Raloxifene N-oxide should be confirmed using standard analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for confirming the structure. The formation of the N-oxide will induce characteristic shifts in the signals of the protons and carbons adjacent to the nitrogen atom in the piperidine ring.
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Mass Spectrometry (MS): High-resolution mass spectrometry should be used to confirm the molecular weight and elemental composition of the compound.
Signaling Pathways of the Parent Compound, Raloxifene
The biological activity of Raloxifene N-oxide has not been extensively reported. However, understanding the signaling pathways of the parent compound, Raloxifene, provides a critical framework for hypothesizing and investigating the potential biological effects of its N-oxide metabolite. Raloxifene's primary mechanism of action is through its interaction with estrogen receptors, leading to downstream effects, including the modulation of nitric oxide signaling.
Estrogen Receptor Signaling Pathway
Raloxifene acts as a selective estrogen receptor modulator (SERM), exhibiting tissue-specific agonist or antagonist effects on estrogen receptors (ERα and ERβ).
Caption: Generalized Estrogen Receptor Signaling Pathway for Raloxifene.
Nitric Oxide Signaling Pathway
In certain tissues, particularly the endothelium, Raloxifene exhibits estrogen-agonist activity, leading to the activation of endothelial nitric oxide synthase (eNOS) and the production of nitric oxide (NO), a key signaling molecule in the cardiovascular system.
Caption: Raloxifene-mediated Activation of the eNOS/NO Signaling Pathway.
Experimental Workflow for Investigating Biological Activity
To elucidate the biological activity of Raloxifene N-oxide, a systematic experimental workflow is required. This would typically involve in vitro assays to assess its interaction with the primary target of the parent compound, the estrogen receptor, and its downstream effects.
Caption: Proposed Workflow for Evaluating the Biological Activity of Raloxifene N-oxide.
Conclusion and Future Directions
Raloxifene N-oxide is an important molecule in the context of the overall profile of Raloxifene. While its fundamental chemical structure is well-defined, there are significant gaps in our understanding of its physicochemical properties and, most critically, its biological activity. The experimental protocols and workflows outlined in this guide provide a roadmap for researchers to further investigate this compound. Future studies should focus on obtaining experimental data for its solubility and pKa, developing a validated and scalable synthesis, and, most importantly, conducting in vitro and in vivo studies to determine its estrogen receptor binding affinity and its effects on relevant signaling pathways. Such data will be invaluable for a comprehensive risk-benefit assessment of Raloxifene and for the development of future generations of SERMs.
References
- 1. raloxifene | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. Raloxifene N-oxide | C28H27NO5S | CID 15484782 - PubChem [pubchem.ncbi.nlm.nih.gov]
